Avinza

Description

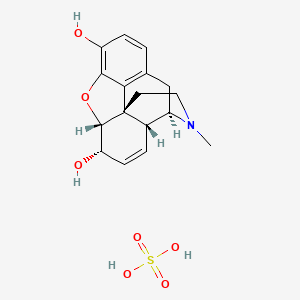

Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H21NO7S |

|---|---|

Molecular Weight |

383.4 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;sulfuric acid |

InChI |

InChI=1S/C17H19NO3.H2O4S/c1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18;1-5(2,3)4/h2-5,10-11,13,16,19-20H,6-8H2,1H3;(H2,1,2,3,4)/t10-,11+,13-,16-,17-;/m0./s1 |

InChI Key |

OOZBZVAQKFGLOL-VYKNHSEDSA-N |

SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O.OS(=O)(=O)O |

Canonical SMILES |

CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O.OS(=O)(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Pharmacodynamics of Morphine Sulfate Extended-Release

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of morphine sulfate in its extended-release formulation. The content herein is intended for an audience with a professional background in pharmacology, drug development, and related scientific disciplines. This document delves into the molecular interactions, signaling pathways, and dose-response relationships that characterize this widely used opioid analgesic.

Introduction

Morphine, the principal alkaloid of opium, remains a cornerstone in the management of severe acute and chronic pain.[1][2] Extended-release formulations of morphine sulfate were developed to provide sustained plasma concentrations, allowing for less frequent dosing and more consistent pain relief compared to immediate-release preparations.[1][3] Understanding the intricate pharmacodynamic properties of extended-release morphine is crucial for optimizing its therapeutic benefits while mitigating its significant risks, including addiction, respiratory depression, and constipation.[4][5]

This guide will explore the core pharmacodynamics of extended-release morphine sulfate, with a focus on its receptor binding profile, downstream signaling cascades, and the quantitative aspects of its therapeutic and adverse effects.

Mechanism of Action

The principal therapeutic action of morphine is analgesia, which it achieves primarily through its activity as a full agonist at the mu (µ)-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[4][6] While morphine is relatively selective for the MOR, it can interact with other opioid receptors, such as the delta (δ)- and kappa (κ)-opioid receptors, particularly at higher doses.[4][6] There is no ceiling effect for the analgesia provided by morphine; however, its clinical utility is often limited by the dose-dependent nature of its adverse effects.[6]

Receptor Binding Profile

The affinity of morphine for the different opioid receptor subtypes is a key determinant of its pharmacological profile. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Morphine Ki (nM) | Reference(s) |

| Mu (µ)-Opioid Receptor | 0.26 - 6.55 | [7][8] |

| Delta (δ)-Opioid Receptor | 217 | [7] |

| Kappa (κ)-Opioid Receptor | 113 | [7] |

Note: Ki values can vary between studies due to differences in experimental conditions, such as tissue source and radioligand used.

Signal Transduction Pathways

Upon binding to the µ-opioid receptor, morphine induces conformational changes that trigger intracellular signaling cascades. The two primary pathways activated are the G-protein signaling pathway, which is associated with analgesia, and the β-arrestin pathway, which is implicated in some of the adverse effects and the development of tolerance.[9][10]

G-Protein Signaling Pathway

Activation of the µ-opioid receptor by morphine leads to the coupling of inhibitory G-proteins (Gi/o).[11][12] This initiates a cascade of intracellular events, including:

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[9]

-

Modulation of Ion Channels: This includes the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels, which reduces neurotransmitter release.[9]

These actions collectively decrease neuronal excitability and inhibit the transmission of nociceptive signals.

β-Arrestin Signaling Pathway

Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the µ-opioid receptor. This phosphorylation promotes the recruitment of β-arrestin proteins (primarily β-arrestin 2).[13][14] The recruitment of β-arrestin can lead to:

-

Receptor Desensitization: β-arrestin sterically hinders further G-protein coupling, leading to a dampening of the signal.

-

Receptor Internalization: β-arrestin acts as a scaffold protein, facilitating the endocytosis of the receptor from the cell surface.

-

Initiation of G-protein-independent signaling: β-arrestin can initiate its own signaling cascades, which have been linked to some of the adverse effects of opioids, such as respiratory depression and the development of tolerance.[9][14]

Morphine is considered a relatively unbiased or slightly G-protein biased agonist, meaning it activates both pathways, though its ability to recruit β-arrestin is less robust compared to other opioids like DAMGO.[10][15]

Signaling Pathway Diagrams

Caption: Morphine-induced G-Protein Signaling Pathway.

Caption: Morphine-induced β-Arrestin Signaling Pathway.

Functional Activity and Bias

The functional activity of morphine at the µ-opioid receptor can be quantified by its potency (EC50) and efficacy (Emax) in stimulating G-protein activation and β-arrestin recruitment.

| Assay | Morphine EC50 (nM) | Morphine Emax (% of standard agonist) | Reference(s) |

| Gαi1 Activation | 213 | 66% (of DAMGO) | [16] |

| GαoA Activation | 89 | 88% (of DAMGO) | [16] |

| β-arrestin 2 Recruitment | ~23.2 (for DAMGO, morphine unable to induce) | Less efficacious than DAMGO | [15] |

Note: EC50 and Emax values are highly dependent on the specific assay conditions and cell system used.

Dose-Response Relationship

The extended-release formulation of morphine sulfate is designed to provide a prolonged therapeutic effect. The relationship between the dose administered and the resulting clinical effects, both therapeutic and adverse, is a critical aspect of its pharmacodynamics.

| Clinical Effect | Onset of Action | Peak Effect | Duration of Action | Key Considerations | Reference(s) |

| Analgesia | 2-4 hours | 15-30 hours | 8-24 hours (formulation dependent) | Dose should be titrated to individual patient needs. No ceiling effect for analgesia. | [1][2] |

| Respiratory Depression | Dose-dependent | Can occur within 24 hours | Can persist beyond 48 hours in some cases | Chief hazard of morphine therapy. Increased risk with CNS depressants. | [6][17][18][19] |

| Constipation | Common and persistent | Develops with continued use | Tolerance does not typically develop to this effect. | Mediated by µ-opioid receptors in the gastrointestinal tract. | [5] |

| Sedation/Dizziness | Common | More prominent in ambulatory patients | Dose-dependent. | [6] | |

| Nausea/Vomiting | Common | Can be more prominent initially | Tolerance may develop over time. | [6] |

Experimental Protocols

Radioligand Competition Binding Assay for Opioid Receptor Affinity

Objective: To determine the binding affinity (Ki) of morphine for opioid receptors.

Methodology:

-

Membrane Preparation: Homogenize brain tissue (e.g., guinea pig brain) or cells expressing the opioid receptor of interest in ice-cold buffer. Centrifuge to pellet the membranes and resuspend in assay buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]DAMGO for MOR), and varying concentrations of unlabeled morphine.

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the log concentration of morphine to generate a competition curve. The IC50 (concentration of morphine that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.[20]

Caption: Workflow for Radioligand Competition Binding Assay.

[35S]GTPγS Binding Assay for G-Protein Activation

Objective: To measure the ability of morphine to activate G-proteins coupled to the µ-opioid receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor as described for the binding assay.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, GDP, and varying concentrations of morphine.

-

Initiation of Reaction: Add [35S]GTPγS, a non-hydrolyzable analog of GTP, to initiate the binding reaction.

-

Incubation: Incubate the plate to allow for [35S]GTPγS binding to activated G-proteins.

-

Termination and Filtration: Terminate the reaction by rapid filtration through filter plates.

-

Quantification: Measure the amount of [35S]GTPγS bound to the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound against the log concentration of morphine to generate a dose-response curve, from which EC50 and Emax values can be determined.[21][22][23][24]

Caption: Workflow for [35S]GTPγS Binding Assay.

Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment

Objective: To quantify the recruitment of β-arrestin to the µ-opioid receptor upon morphine stimulation.

Methodology:

-

Cell Culture and Transfection: Culture cells (e.g., HEK293) and co-transfect them with plasmids encoding for the µ-opioid receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein).[25][26][27]

-

Assay Setup: Plate the transfected cells in a multi-well plate and incubate.

-

Ligand Stimulation: Add varying concentrations of morphine to the wells.

-

Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h).

-

BRET Measurement: Measure the light emission at wavelengths corresponding to the donor and acceptor using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio against the log concentration of morphine to determine EC50 and Emax for β-arrestin recruitment.[28]

Caption: Workflow for BRET Assay for β-Arrestin Recruitment.

In Vivo Assessment of Analgesia and Side Effects

Objective: To evaluate the analgesic efficacy and adverse effect profile of extended-release morphine sulfate in animal models.

Methodology:

-

Analgesia (Antinociception):

-

Hot Plate Test: Measures the latency of a mouse or rat to a nociceptive response (e.g., licking a paw) when placed on a heated surface. An increase in latency indicates analgesia.[29]

-

Tail-Flick Test: Measures the time it takes for an animal to move its tail away from a radiant heat source. An increased latency indicates analgesia.[30]

-

-

Respiratory Depression:

-

Whole-body Plethysmography: Measures respiratory parameters (e.g., breathing frequency, tidal volume) in conscious, unrestrained animals. A decrease in these parameters indicates respiratory depression.

-

-

Gastrointestinal Transit:

-

Charcoal Meal Assay: Measures the distance a charcoal meal travels through the small intestine in a given time. A decrease in transit distance indicates constipation.

-

-

Opioid-Induced Hyperalgesia (OIH) and Tolerance:

Conclusion

The pharmacodynamics of extended-release morphine sulfate are complex, involving selective binding to µ-opioid receptors and the subsequent activation of both G-protein and β-arrestin signaling pathways. The sustained-release characteristics of these formulations aim to provide consistent analgesia for the management of chronic pain. A thorough understanding of the quantitative aspects of its receptor affinity, functional activity, and dose-response relationships for both therapeutic and adverse effects is paramount for the safe and effective use of this potent analgesic and for the development of novel opioids with improved therapeutic profiles. The experimental protocols outlined in this guide provide a framework for the continued investigation of the pharmacodynamic properties of morphine and other opioid compounds.

References

- 1. Extended-release morphine sulfate in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncolink.org [oncolink.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Morphine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. drugs.com [drugs.com]

- 7. bioone.org [bioone.org]

- 8. zenodo.org [zenodo.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. researchgate.net [researchgate.net]

- 14. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Agonist-directed Interactions with Specific β-Arrestins Determine μ-Opioid Receptor Trafficking, Ubiquitination, and Dephosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Differential activation of G-proteins by μ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. Multi-Level Regulation of Opioid-Induced Respiratory Depression - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Non-analgesic effects of opioids: opioid-induced respiratory depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinPGx [clinpgx.org]

- 21. benchchem.com [benchchem.com]

- 22. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Morphine-like Opiates Selectively Antagonize Receptor-Arrestin Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 29. jneurosci.org [jneurosci.org]

- 30. Experimental considerations for the assessment of in vivo and in vitro opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 31. jneurosci.org [jneurosci.org]

- 32. Evolution of Analgesic Tolerance and Opioid-Induced Hyperalgesia Over 6 Months: Double-Blind Randomized Trial Incorporating Experimental Pain Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. youtube.com [youtube.com]

The Molecular Landscape of Sustained-Release Morphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sustained-release morphine formulations are a cornerstone of chronic pain management, designed to provide prolonged analgesia and improve patient compliance. While the pharmacokinetic advantages of these formulations are well-established, a deep understanding of the underlying molecular interactions is crucial for the development of next-generation analgesics with improved efficacy and safety profiles. This technical guide provides an in-depth exploration of the molecular targets of morphine, with a particular focus on how sustained-release delivery modulates these interactions. We will delve into the receptor binding kinetics, downstream signaling cascades, and the intricate interplay of effector proteins. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for essential assays, and utilizes graphical representations to illustrate complex biological pathways and experimental workflows.

Primary Molecular Target: The Mu-Opioid Receptor (MOR)

The principal molecular target for morphine and other opioids is the mu-opioid receptor (MOR), a member of the G-protein coupled receptor (GPCR) superfamily.[1][2] Morphine acts as an agonist at the MOR, meaning it binds to and activates the receptor, initiating a cascade of intracellular events that ultimately lead to its analgesic and other pharmacological effects.[1][2][3] The sustained delivery of morphine from controlled-release formulations ensures a consistent level of MOR engagement over an extended period, which is critical for maintaining a therapeutic effect in chronic pain states.[4][5][6]

Receptor Binding Affinity

The affinity of a drug for its receptor is a key determinant of its potency. For morphine, its binding affinity to the MOR is typically quantified by the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The binding of morphine to other opioid receptor subtypes, such as the delta-opioid receptor (DOR) and the kappa-opioid receptor (KOR), is significantly lower, highlighting its selectivity for the MOR.[7]

| Ligand | Receptor | Ki (nM) | Species | Assay Type | Reference |

| Morphine | Mu-Opioid Receptor (MOR) | 1.168 | Human (recombinant) | Radioligand Binding ([³H]-DAMGO) | [8] |

| Morphine | Mu-Opioid Receptor (MOR) | 1.2 | Rat (brain homogenate) | Radioligand Binding ([³H]-DAMGO) | [9] |

| Morphine-6-Glucuronide | Mu-Opioid Receptor (MOR) | 0.6 | Rat (brain homogenate) | Radioligand Binding ([³H]-DAMGO) | [9] |

| DAMGO | Mu-Opioid Receptor (MOR) | ~0.5 (Kd) | Human (recombinant) | Radioligand Binding | [7] |

| Naloxone | Mu-Opioid Receptor (MOR) | 57.40 | Not Specified | Radioligand Binding ([³H]-diprenorphine) | [10] |

Table 1: Binding Affinities of Morphine and Related Ligands to the Mu-Opioid Receptor. This table summarizes the inhibition constants (Ki) for morphine and other relevant compounds, demonstrating their binding affinities for the MOR.

Downstream Signaling Pathways

Upon morphine binding, the MOR undergoes a conformational change that triggers intracellular signaling primarily through the Gi/o family of G-proteins.[1][2] The sustained activation of these pathways by continuous morphine exposure from a sustained-release formulation is central to its long-lasting therapeutic effect but also contributes to the development of tolerance and dependence.

G-Protein Activation and cAMP Inhibition

The activation of the MOR by morphine leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.[1] The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][11][12][13] cAMP is a crucial second messenger involved in numerous cellular processes, and its reduction by morphine contributes to the modulation of neuronal excitability and nociceptive signaling.[1][14]

Figure 1: Morphine-induced G-protein signaling pathway. This diagram illustrates the canonical signaling cascade initiated by morphine binding to the mu-opioid receptor, leading to the inhibition of adenylyl cyclase and modulation of ion channels.

β-Arrestin Recruitment and Receptor Regulation

In addition to G-protein signaling, agonist binding to the MOR also promotes the recruitment of β-arrestin proteins (β-arrestin 1 and β-arrestin 2).[1][15] β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, which can lead to the development of tolerance with chronic opioid use.[1][14] Interestingly, morphine is considered a "biased agonist" at the MOR, showing a preference for G-protein activation over β-arrestin recruitment compared to other opioids like DAMGO.[15][16] This biased agonism may contribute to morphine's specific pharmacological profile. The sustained, low-level concentration of morphine from a controlled-release formulation may influence the dynamics of β-arrestin recruitment and receptor trafficking over time.

Figure 2: β-Arrestin recruitment pathway. This diagram shows the process of MOR phosphorylation and subsequent β-arrestin recruitment, leading to receptor desensitization, internalization, and activation of downstream signaling pathways like MAPK.

Pharmacokinetics of Sustained-Release Morphine

The defining characteristic of sustained-release morphine formulations is their unique pharmacokinetic profile, which directly influences the engagement of its molecular targets. Unlike immediate-release formulations that lead to rapid peaks and troughs in plasma concentration, sustained-release preparations are designed to maintain a relatively stable plasma concentration of morphine over a prolonged period (e.g., 12 or 24 hours).[4][5]

| Formulation | Tmax (hours) | Cmax (ng/mL) | AUC (0-24h) (ng·h/mL) | Dosing Interval (hours) | Reference |

| MS Contin (Sustained-Release) | 2-4 | Varies with dose | Varies with dose | 12 | [5] |

| Kapanol (Sustained-Release) | ~10-12 | Lower than MS Contin | Similar to MS Contin | 24 | [5] |

| SPILA Granules (Sustained-Release) | 6 | Not specified | 191 (µg·h/mL in dogs) | 24 | [4] |

| Immediate-Release Solution | ~1 | Higher than SR | Varies with dose | 4-6 | [5] |

Table 2: Comparative Pharmacokinetic Parameters of Different Morphine Formulations. This table highlights the key pharmacokinetic differences between sustained-release and immediate-release morphine formulations. Tmax (time to maximum concentration), Cmax (maximum concentration), and AUC (area under the curve) are critical parameters influencing the temporal interaction with molecular targets.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the molecular interactions of morphine.

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound (e.g., morphine) for the mu-opioid receptor.[7]

Materials:

-

Receptor Source: Cell membranes from a stable cell line expressing the recombinant human mu-opioid receptor.[7]

-

Radioligand: [³H]-DAMGO (a selective mu-opioid receptor agonist).[7]

-

Test Compound: Morphine hydrochloride.

-

Non-specific Binding Control: Naloxone (a non-selective opioid receptor antagonist) at a high concentration (e.g., 10 µM).[7]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.[7]

-

Filtration Apparatus: A cell harvester with glass fiber filters.[7]

-

Scintillation Counter.[7]

Procedure:

-

Membrane Preparation: Thaw frozen cell membranes on ice and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[7]

-

Assay Setup: In a 96-well plate, add the following components in triplicate:

-

Total Binding: Assay buffer, [³H]-DAMGO (at a concentration near its Kd, e.g., 0.5 nM), and membrane suspension.[7]

-

Non-specific Binding: Assay buffer, [³H]-DAMGO, Naloxone (10 µM), and membrane suspension.[7]

-

Competitive Binding: Assay buffer, [³H]-DAMGO, varying concentrations of morphine (typically from 10⁻¹¹ to 10⁻⁵ M), and membrane suspension.[7]

-

-

Incubation: Incubate the plate at room temperature for 120 minutes to allow the binding to reach equilibrium.[7]

-

Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[7]

-

Washing: Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).[7]

-

Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of morphine.

-

Determine IC50: The IC50 is the concentration of morphine that inhibits 50% of the specific binding of [³H]-DAMGO, determined using non-linear regression analysis.[7]

-

Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Figure 3: Experimental workflow for a competitive radioligand binding assay. This diagram outlines the key steps involved in determining the binding affinity of a compound for a receptor.

cAMP Assay

Objective: To measure the inhibition of adenylyl cyclase activity and the resulting decrease in intracellular cAMP levels following MOR activation by morphine.[12]

Materials:

-

Cells stably expressing the mu-opioid receptor.

-

Forskolin (FSK) or Prostaglandin E2 (PGE2) to stimulate cAMP production.[12]

-

Test compound: Morphine.

-

Phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation.[12]

-

cAMP assay kit (e.g., ELISA, HTRF, or BRET-based).

-

Cell culture reagents.

Procedure:

-

Cell Seeding: Seed MOR-expressing cells into a 96-well plate and culture overnight.

-

Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 10 µM rolipram) for 15 minutes at 37°C.[12]

-

Agonist Treatment: Add varying concentrations of morphine to the wells and incubate for 15 minutes at 37°C.[12]

-

Stimulation: Add a fixed concentration of FSK or PGE2 (e.g., 1 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15 minutes.[12]

-

Cell Lysis and cAMP Measurement: Terminate the reaction by lysing the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

-

Generate a dose-response curve by plotting the percentage of inhibition of FSK/PGE2-stimulated cAMP levels against the logarithm of the morphine concentration.

-

Determine the EC50 value, which is the concentration of morphine that produces 50% of its maximal inhibitory effect.

Western Blot Analysis for Receptor Expression

Objective: To detect and quantify the expression levels of the mu-opioid receptor protein in cell or tissue lysates.[17]

Materials:

-

Cell or tissue samples.

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Electroblotting apparatus and PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody specific for the mu-opioid receptor.[17]

-

Secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

-

Chemiluminescent or fluorescent detection reagents and imaging system.

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

Procedure:

-

Protein Extraction: Lyse cells or tissues in lysis buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Electroblotting: Transfer the separated proteins from the gel to a membrane.[18]

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against the MOR.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate secondary antibody.

-

Detection: Wash the membrane again and detect the protein bands using a suitable detection method.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control.[18]

Conclusion

The molecular targets of sustained-release morphine are fundamentally the same as those of immediate-release formulations, with the mu-opioid receptor being the primary site of action. The key difference lies in the pharmacokinetic profile, where sustained-release formulations provide a prolonged and stable concentration of morphine at these targets. This continuous engagement of the MOR and its downstream signaling pathways, including G-protein activation and β-arrestin recruitment, is responsible for the extended analgesic effects. A thorough understanding of these molecular interactions, facilitated by the experimental protocols outlined in this guide, is essential for the rational design of novel analgesics with improved therapeutic windows and reduced side effects. Future research should continue to explore the nuanced effects of different release profiles on receptor trafficking, signaling bias, and the long-term adaptations that lead to tolerance and dependence.

References

- 1. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Pharmacokinetic and pharmacodynamic evaluations of novel oral morphine sustained release granules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sustained relief of chronic pain. Pharmacokinetics of sustained release morphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. islandscholar.ca [islandscholar.ca]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Mu receptor binding of some commonly used opioids and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural basis for mu-opioid receptor binding and activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Facebook [cancer.gov]

- 14. ovid.com [ovid.com]

- 15. Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel GPCR paradigms at the μ-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative Detection of µ Opioid Receptor: Western Blot Analyses Using µ Opioid Receptor Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Comparative Analysis of the Cellular Effects of Extended-Release vs. Immediate-Release Morphine

Audience: Researchers, Scientists, and Drug Development Professionals

Version: 1.0

Abstract

Morphine, the archetypal opioid agonist, remains a cornerstone of moderate to severe pain management. It is available in various formulations, primarily categorized as immediate-release (IR) and extended-release (ER). While the clinical pharmacokinetics and therapeutic outcomes of these formulations are well-documented, a detailed comparison of their distinct effects at the cellular and molecular level is less commonly addressed. This technical guide provides an in-depth examination of the cellular mechanisms of morphine, postulating how the differing concentration-time profiles of ER and IR formulations modulate these effects. We will delve into receptor binding, downstream signaling cascades, long-term cellular adaptations such as tolerance, and the experimental methodologies used to elucidate these processes.

Introduction: The Rationale for Different Morphine Formulations

Morphine exerts its potent analgesic effects primarily by acting as an agonist at the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR) found extensively in the central and peripheral nervous systems.[1][2] The manner in which morphine is delivered to these receptors can significantly influence its therapeutic efficacy and side-effect profile.

-

Immediate-Release (IR) Morphine: Formulations like MSIR (Morphine Sulfate Immediate Release) are designed for rapid absorption, leading to a quick onset of analgesia.[3] This results in sharp peaks and troughs in plasma concentration, making them suitable for managing acute or breakthrough pain.[3][4]

-

Extended-Release (ER) Morphine: Formulations, such as Avinza® (referred to herein as a representative ER formulation, potentially aligning with the user's query for "Inza"), are engineered to provide prolonged, stable plasma concentrations of morphine over a 12 or 24-hour period.[5][6][7] This profile is advantageous for managing chronic, continuous pain, as it offers sustained analgesia, may improve patient compliance, and potentially allows for uninterrupted sleep.[8][9]

The fundamental difference between ER and IR morphine lies in their pharmacokinetic profiles. This guide will explore the hypothesis that these differing profiles—a sustained, lower concentration for ER versus a pulsatile, high-concentration for IR—lead to distinct cellular and molecular consequences.

Core Cellular Mechanism of Action of Morphine

Regardless of the formulation, morphine's cellular actions are initiated by its binding to the μ-opioid receptor.[10] This interaction triggers a cascade of intracellular events.

Receptor Binding and G-Protein Activation

Morphine binds to MORs, which are coupled to inhibitory G-proteins (Gαi/o).[11] This binding event stimulates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. This causes the dissociation of the Gαi/o and Gβγ subunits, which then act on various intracellular effectors.[11][12]

Downstream Signaling Pathways

The dissociated G-protein subunits modulate several key signaling pathways:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[12][13][14]

-

Ion Channel Modulation:

-

The Gβγ subunit activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the neuronal membrane, and reduced neuronal excitability.[2]

-

The Gβγ subunit also inhibits N-type voltage-gated calcium channels (VGCCs), which reduces calcium influx and subsequently decreases the release of nociceptive neurotransmitters like substance P and glutamate from presynaptic terminals.[8][14]

-

These canonical pathways are the primary drivers of morphine's analgesic effect.

Caption: Canonical G-protein signaling cascade initiated by morphine binding to the μ-opioid receptor.

Comparative Cellular Effects: Extended-Release vs. Immediate-Release

The divergence in the cellular effects of ER and IR morphine is hypothesized to stem from the duration and magnitude of MOR activation.

| Feature | Immediate-Release (IR) Morphine | Extended-Release (ER) Morphine | Cellular Implication |

| Receptor Occupancy | Rapid, high-level, and transient | Slower onset, sustained, lower-level | The pulsatile nature of IR may lead to more rapid cycles of receptor activation and desensitization. |

| cAMP Pathway | Strong, acute inhibition followed by rapid rebound | Moderate, sustained inhibition | Chronic ER exposure may lead to a more stable, compensatory upregulation of the cAMP pathway, while IR may cause more dramatic fluctuations.[11] |

| Receptor Desensitization | Potentially more rapid and pronounced due to high agonist concentration | Slower, more gradual onset | High concentrations from IR formulations can strongly promote receptor phosphorylation by GPCR kinases (GRKs) and subsequent β-arrestin binding, leading to rapid desensitization and internalization.[15][16] |

| Receptor Downregulation | Chronic pulsatile stimulation may lead to significant receptor degradation over time. | Sustained, low-level stimulation might lead to less pronounced downregulation compared to high-dose IR regimens. | The overall "load" on the receptor recycling and degradation machinery may differ, impacting long-term receptor density. |

| Gene Expression | May induce rapid, transient changes in gene expression (e.g., immediate early genes). | May lead to more stable, long-term adaptive changes in gene expression profiles. | Morphine is known to alter gene expression; the kinetics of this process are likely to be formulation-dependent.[10][17] |

| Cellular Tolerance | May develop more rapidly due to the sharp peaks in concentration driving acute desensitization mechanisms. | May develop more gradually, but the constant receptor occupation could lead to profound long-term adaptive changes. | Cellular tolerance involves both receptor desensitization and adaptations in signaling pathways, such as the upregulation of adenylyl cyclase.[11][18][19] |

Quantitative Data Summary

Direct comparative in vitro data for ER vs. IR formulations is scarce. The data below represents typical values for morphine's interaction with the MOR in various cellular assays. These values form the basis of the cellular response, which is then modulated by the drug's concentration over time, as dictated by its formulation.

| Parameter | Value | Cell System / Assay | Description |

| Binding Affinity (K₅₀) | 96 nM | SH-SY5Y Cells | Concentration of morphine required to displace 50% of a radiolabeled ligand from the opioid receptor.[20] |

| EC₅₀ (cAMP Inhibition) | 50 - 100 nM | Differentiated SH-SY5Y Cells | Effective concentration of morphine required to achieve 50% of its maximal inhibition of cAMP accumulation.[18] |

| EC₅₀ (cAMP Inhibition) | 193 nM | SH-SY5Y Cells | Another reported value for the effective concentration for cAMP inhibition.[20] |

| EC₅₀ (Gαi Activation) | ~45 nM (pEC₅₀ = 7.35) | Single-cell FRET | Effective concentration for 50% maximal Gαi protein activation upon morphine binding. (Value derived from pEC50 of 7.35 in the source).[21] |

| EC₅₀ (Glutamate Release Inhibition) | 96.31 nM | Mouse Thalamo-striatal slices | Effective concentration to achieve 50% maximal inhibition of optically-evoked excitatory postsynaptic currents.[22] |

Long-Term Cellular Adaptations: Tolerance and Dependence

Chronic exposure to morphine, irrespective of the formulation, leads to significant cellular adaptations that underlie the phenomena of tolerance and dependence.

-

Homologous Desensitization: Following prolonged activation, the MOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This promotes the binding of β-arrestin proteins, which sterically hinder G-protein coupling (desensitizing the receptor) and target the receptor for endocytosis.[15][16]

-

cAMP Superactivation: In a compensatory response to chronic inhibition, cells upregulate the expression and activity of adenylyl cyclase and Protein Kinase A (PKA).[11] This "cAMP superactivation" contributes to tolerance in the presence of morphine and is a key driver of the acute withdrawal syndrome upon cessation of the drug.[15]

The sustained, stable receptor occupancy from ER morphine may lead to a more profound and stable state of cAMP superactivation compared to the fluctuating state induced by IR morphine.

Caption: Cellular adaptations to chronic morphine exposure leading to tolerance and withdrawal.

Experimental Protocols

The study of morphine's cellular effects employs a range of standard and advanced molecular biology techniques.

Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki or K₅₀) of morphine for the μ-opioid receptor.

-

Methodology:

-

Prepare cell membrane homogenates from cells expressing MORs (e.g., SH-SY5Y neuroblastoma cells).

-

Incubate the membranes with a constant concentration of a radiolabeled opioid antagonist (e.g., [³H]-diprenorphine).

-

Add varying concentrations of unlabeled morphine to compete for binding with the radioligand.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify radioactivity on the filters using liquid scintillation counting.

-

Plot the data to determine the concentration of morphine that inhibits 50% of the specific binding of the radioligand (IC₅₀), which can be converted to the inhibition constant (Ki).

-

cAMP Accumulation Assay

-

Objective: To measure the functional effect of morphine on adenylyl cyclase activity (EC₅₀).

-

Methodology:

-

Culture intact cells (e.g., differentiated SH-SY5Y) and pre-treat them with a phosphodiesterase inhibitor to prevent cAMP degradation.

-

Stimulate the cells with an adenylyl cyclase activator like forskolin to induce a measurable level of cAMP production.

-

Concurrently treat the cells with varying concentrations of morphine.

-

Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., ELISA or HTRF).

-

Plot the concentration-response curve to determine the EC₅₀ of morphine for cAMP inhibition.[18]

-

[³⁵S]GTPγS Binding Assay

-

Objective: To directly measure G-protein activation following receptor agonism.

-

Methodology:

-

Incubate cell membranes with a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS.

-

Add varying concentrations of morphine. Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separate bound and free [³⁵S]GTPγS via filtration.

-

Quantify the amount of receptor-coupled G-protein activation by measuring the radioactivity.[13]

-

Caption: A generalized workflow for the in vitro characterization of morphine's cellular effects.

Conclusion and Future Directions

While both immediate-release and extended-release morphine formulations operate through the same fundamental cellular mechanisms, the kinetic differences in receptor exposure are likely to have significant downstream consequences. The sustained signaling from ER formulations may promote more profound, stable adaptive changes, whereas the pulsatile nature of IR formulations may drive more rapid but fluctuating cycles of desensitization and resensitization.

For drug development professionals, understanding these nuances is critical. Future research should focus on direct, long-term comparative studies in stable cell lines or primary neuronal cultures, exposing them to pharmacokinetic profiles that mimic IR and ER therapies. Such studies, employing transcriptomic and proteomic analyses, could reveal unique cellular signatures associated with each delivery method, potentially leading to the development of novel opioid analgesics with improved therapeutic windows and a reduced propensity for tolerance and dependence.

References

- 1. drugs.com [drugs.com]

- 2. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. oncolink.org [oncolink.org]

- 4. Rapid onset opioids in palliative medicine - Smith - Annals of Palliative Medicine [apm.amegroups.org]

- 5. labeling.pfizer.com [labeling.pfizer.com]

- 6. This compound® C II(morphine sulfate extended-release capsules)30 mg, 60 mg, 90 mg, 120 mgRx Only [dailymed.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Extended-release morphine sulfate in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academicmed.org [academicmed.org]

- 10. Morphine - Wikipedia [en.wikipedia.org]

- 11. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Mu opioid receptor signaling in morphine sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Facebook [cancer.gov]

- 15. ovid.com [ovid.com]

- 16. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development [ouci.dntb.gov.ua]

- 17. m.youtube.com [m.youtube.com]

- 18. Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Oxycodone - Wikipedia [en.wikipedia.org]

- 20. Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Differential interaction patterns of opioid analgesics with µ opioid receptors correlate with ligand-specific voltage sensitivity | eLife [elifesciences.org]

- 22. Chronic morphine induces adaptations in opioid receptor signaling in a thalamo-cortico-striatal circuit that are projection-dependent, sex-specific and regulated by mu opioid receptor phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Morphine-6-Glucuronide Arising from Avinza Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avinza, an extended-release formulation of morphine, provides sustained analgesia through the controlled delivery of its active agent. A significant portion of morphine's therapeutic effect is mediated by its active metabolite, morphine-6-glucuronide (M6G). This technical guide provides an in-depth analysis of the formation of M6G from the metabolism of this compound and its subsequent pharmacological activity. We will explore the enzymatic processes involved, present quantitative data on its pharmacokinetic and pharmacodynamic properties, detail relevant experimental protocols for its study, and visualize the key metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the fields of pharmacology, drug metabolism, and analgesic drug development.

Introduction

Morphine, the primary active alkaloid in opium, has long been a cornerstone in the management of moderate to severe pain. Its clinical utility is, however, accompanied by a range of side effects. The development of extended-release formulations, such as this compound, has aimed to provide more stable plasma concentrations of morphine, thereby improving pain management and potentially reducing adverse effects.[1] A critical aspect of morphine's pharmacology is its extensive metabolism, primarily in the liver, to several metabolites, most notably morphine-3-glucuronide (M3G) and morphine-6-glucuronide (M6G). While M3G is largely inactive, M6G is a potent analgesic that significantly contributes to the overall therapeutic effect of morphine.[2] Understanding the formation and activity of M6G following the administration of this compound is therefore crucial for a complete comprehension of its clinical efficacy and for the development of novel analgesics with improved therapeutic profiles.

Metabolism of this compound to Morphine-6-Glucuronide

The conversion of morphine to M6G is a phase II metabolic reaction catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7).[3] This enzyme is predominantly found in the liver, but is also present in other tissues, including the brain.[3] UGT2B7 facilitates the conjugation of a glucuronic acid moiety to the 6-hydroxyl group of morphine.[3] This process increases the water solubility of the molecule, aiding in its renal excretion.

The Role of UGT2B7

UGT2B7 is the principal enzyme responsible for the formation of M6G from morphine.[3] While other UGT isoforms can catalyze the formation of M3G, UGT2B7 is unique in its ability to efficiently produce the pharmacologically active M6G.[4] The enzymatic kinetics of M6G formation by UGT2B7 have been characterized and are essential for predicting the metabolic fate of morphine administered via formulations like this compound.

Quantitative Data

The following tables summarize key quantitative data regarding the pharmacokinetics of this compound and the pharmacodynamics of morphine and M6G.

Pharmacokinetic Parameters of this compound (Once-Daily Dosing)

A study comparing once-daily this compound (MSER) to twice-daily controlled-release morphine (CRM) provided the following steady-state pharmacokinetic data, normalized to a 100-mg total daily dose. While this particular study highlighted the differences in morphine's pharmacokinetic profile, it also noted that the bioavailability (AUC) of the metabolites, including M6G, was similar between the two formulations.[5] Another clinical trial provided the following pharmacokinetic data for this compound capsules administered once-daily compared to a morphine oral solution administered six times daily.[6]

| Parameter | This compound Capsules (Once-Daily) | Morphine Oral Solution (6-Times Daily) |

| AUC (ng/ml·h) | 273.25 ± 81.24 | 279.11 ± 63.00 |

| Cmax (ng/ml) | 18.65 ± 7.13 | 19.96 ± 4.82 |

| Cmin (ng/ml) | 6.98 ± 2.44 | 6.61 ± 2.15 |

| % FL (Peak-to-trough fluctuation) was also reported as 106.38 ± 78.14 for this compound and 116.22 ± 26.67 for the morphine oral solution.[6] |

Receptor Binding Affinity

The binding affinity of morphine and M6G to the µ-opioid receptor is a key determinant of their analgesic potency. The inhibition constant (Ki) is a measure of this affinity, with lower values indicating a higher affinity.

| Compound | Receptor | Ki (nM) |

| Morphine | µ-opioid | 1.2[5] |

| Morphine-6-Glucuronide | µ-opioid | 0.6[5] |

Analgesic Potency

| Compound | Test | Relative Potency |

| Morphine-6-Glucuronide | Tail Immersion Test (rats, ICV) | 145-200 times more potent than morphine[7] |

| Morphine-6-Glucuronide | Formalin Test (rats, ICV) | 60 times more potent than morphine[7] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the metabolism and activity of M6G.

In Vitro Morphine Glucuronidation Assay using UGT2B7

Objective: To determine the kinetics of M6G formation from morphine by recombinant human UGT2B7.

Materials:

-

Recombinant human UGT2B7 microsomes

-

Morphine hydrochloride

-

UDP-glucuronic acid (UDPGA)

-

Tris-HCl buffer (pH 7.4)

-

Magnesium chloride (MgCl2)

-

Saccharolactone (β-glucuronidase inhibitor)

-

Acetonitrile

-

Formic acid

-

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, MgCl2, saccharolactone, and recombinant UGT2B7 microsomes.

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Add varying concentrations of morphine to the reaction mixture, followed by the addition of UDPGA to initiate the glucuronidation reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant and dilute with a solution of formic acid in water.

-

LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the amount of M6G formed.

-

Data Analysis: Determine the reaction velocity at each morphine concentration and calculate the Michaelis-Menten kinetic parameters (Km and Vmax) using non-linear regression analysis.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of M6G for the µ-opioid receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor

-

[³H]-DAMGO (a selective µ-opioid receptor radioligand)

-

Morphine-6-glucuronide

-

Naloxone (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add assay buffer, [³H]-DAMGO, and cell membranes.

-

Non-specific Binding: Add assay buffer, [³H]-DAMGO, a high concentration of naloxone, and cell membranes.

-

Competitive Binding: Add assay buffer, [³H]-DAMGO, varying concentrations of M6G, and cell membranes.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the M6G concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To assess the functional activity of M6G as an agonist at the µ-opioid receptor.

Materials:

-

Cell membranes expressing the µ-opioid receptor

-

[³⁵S]-GTPγS

-

GDP

-

Morphine-6-glucuronide

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Prepare cell membranes expressing the µ-opioid receptor.

-

Assay Setup: In a 96-well plate, add assay buffer, GDP, and varying concentrations of M6G.

-

Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.

-

Reaction Initiation: Add [³⁵S]-GTPγS to each well to start the reaction.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer.

-

Scintillation Counting: Measure the radioactivity of the filters.

-

Data Analysis: Plot the amount of [³⁵S]-GTPγS bound against the logarithm of the M6G concentration to determine the EC50 and Emax values.

Tail-Flick Test

Objective: To evaluate the in vivo analgesic activity of M6G.

Materials:

-

Rats or mice

-

Tail-flick apparatus (radiant heat source or hot water bath)

-

Morphine-6-glucuronide solution for injection

Procedure:

-

Acclimation: Acclimate the animals to the testing environment and handling.

-

Baseline Measurement: Determine the baseline tail-flick latency for each animal by applying the heat stimulus to the tail and recording the time until the animal flicks its tail away. A cut-off time is set to prevent tissue damage.

-

Drug Administration: Administer M6G via the desired route (e.g., subcutaneous, intravenous, or intracerebroventricular).

-

Post-treatment Measurements: At various time points after drug administration, measure the tail-flick latency again.

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point. Compare the latencies before and after drug administration to determine the analgesic effect.

Visualizations

The following diagrams illustrate the metabolic and signaling pathways of morphine and M6G.

Metabolic Pathway of this compound

M6G Signaling Pathway at the µ-Opioid Receptor

Experimental Workflow for Competitive Binding Assay

Conclusion

Morphine-6-glucuronide is a pharmacologically active metabolite that plays a crucial role in the analgesic effects of morphine administered via extended-release formulations like this compound. Its formation is primarily mediated by the UGT2B7 enzyme. M6G exhibits a high affinity for the µ-opioid receptor and demonstrates potent analgesic properties, in some cases exceeding that of morphine itself. The sustained release of morphine from this compound leads to the continuous formation of M6G, contributing to the prolonged therapeutic effect. A thorough understanding of the metabolism, pharmacokinetics, and pharmacodynamics of M6G is essential for optimizing pain management strategies and for the rational design of future opioid analgesics. The experimental protocols detailed herein provide a framework for the continued investigation of this important metabolite and its therapeutic potential.

References

- 1. Extended-release morphine - Wikipedia [en.wikipedia.org]

- 2. Extended-release morphine sulfate in treatment of severe acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Human UGT2B7 catalyzes morphine glucuronidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. Steady-state pharmacokinetic comparison of a new, extended-release, once-daily morphine formulation, this compound, and a twice-daily controlled-release morphine formulation in patients with chronic moderate-to-severe pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Cannabinoid-Induced Inhibition of Morphine Glucuronidation and the Potential for In Vivo Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroexcitatory Cascade of Morphine-3-Glucuronide: A Technical Guide to its Mechanisms and Experimental Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morphine remains a cornerstone for managing severe pain. However, its clinical utility can be hampered by a range of adverse effects, including the paradoxical development of hyperalgesia, allodynia, and myoclonus.[1][2] Emerging evidence points to a key culprit: morphine-3-glucuronide (M3G), a major metabolite of morphine previously considered inactive.[3][4][5] Unlike its analgesic counterpart, morphine-6-glucuronide (M6G), M3G exhibits little to no affinity for classical opioid receptors and instead orchestrates a neuroexcitatory response that can counteract morphine's analgesic properties.[3][4][5][6] This technical guide provides an in-depth exploration of the molecular mechanisms underlying M3G's neuroexcitatory effects, detailed experimental protocols for their investigation, and a quantitative summary of key research findings.

Core Mechanisms of M3G-Induced Neuroexcitation

M3G's neuroexcitatory effects are not mediated by traditional opioid receptors but rather through a complex interplay of immune and neuronal signaling pathways. The primary initiating mechanism involves the activation of the innate immune receptor, Toll-like receptor 4 (TLR4).[7][8][9] This is followed by the indirect activation of the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity and central sensitization.[1][6][10]

Toll-Like Receptor 4 (TLR4) Signaling

M3G acts as a ligand for the TLR4 receptor complex, likely by binding to its accessory protein, myeloid differentiation protein-2 (MD-2).[7][8] This interaction triggers a downstream inflammatory cascade within glial cells, particularly microglia.[3][8] Activation of TLR4 initiates two primary signaling arms: the MyD88-dependent and the TRIF-dependent pathways. This leads to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein 1 (AP-1), culminating in the production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[4][10] These cytokines are potent neuromodulators that enhance neuronal excitability and contribute to a pro-nociceptive state.[1][8]

Indirect NMDA Receptor Activation

The neuroinflammatory environment created by TLR4 activation leads to the indirect activation of NMDA receptors on neurons.[1][6] This is not due to direct binding of M3G to the NMDA receptor.[4] Instead, the release of pro-inflammatory mediators and the activation of intracellular signaling cascades, such as the nitric oxide (NO)/cGMP/PKG pathway, sensitize the NMDA receptor.[1] This results in an influx of calcium ions (Ca2+) into the neuron, a critical step in enhancing synaptic efficacy and lowering the threshold for neuronal firing, which manifests as hyperalgesia and allodynia.[10][11] Studies have shown that NMDA receptor antagonists can block M3G-induced increases in intracellular calcium and subsequent neuroexcitatory behaviors.[7]

The Paradoxical Role of the Mu-Opioid Receptor (MOR)

Despite its low affinity for the mu-opioid receptor (MOR), evidence suggests a paradoxical requirement for MOR in M3G's neuroexcitatory effects.[3][5][6] M3G-induced hyperalgesia is absent in MOR knockout mice.[7] The precise mechanism for this remains under investigation, but it is hypothesized to involve crosstalk between the TLR4 and MOR signaling pathways.[8][10] This could occur through shared downstream signaling molecules like the mitogen-activated protein kinase (MAPK) pathway, which is activated by both receptor systems.[7][10]

Data Presentation: Quantitative Effects of M3G

The following tables summarize key quantitative data from in vivo and in vitro studies on the neuroexcitatory effects of Morphine-3-Glucuronide.

Table 1: In Vivo Behavioral Effects of M3G Administration

| Animal Model | Administration Route | M3G Dose/Concentration | Observed Neuroexcitatory Effect | Key Findings & Antagonists | Reference |

| Male Sprague-Dawley Rat | Intracerebroventricular (i.c.v.) | 2 - 7 µg | Dose-dependent behavioral excitation (myoclonus, allodynia, seizures) | ED50 for M3G was 6.1 (± 0.6) µg. | [6] |

| Male Sprague-Dawley Rat | Intrathecal (i.t.) | 0.75 µg | Potent tactile allodynia and thermal hyperalgesia. | Effects blocked by IL-1 receptor antagonist, minocycline (microglial inhibitor), and naloxone isomers. | [3] |

| Male CD-1 Mice | Intraperitoneal (i.p.) | Not Specified | c-Fos activation in the periaqueductal gray (PAG). | Suggests neuronal activation in key pain processing regions. | [4] |

| Male ddY Mice | Intrathecal (i.t.) | 3 nmol/5 µl | Allodynia. | Involves the ERK-NO-cGMP-PKG pathway. | [1][4] |

Table 2: In Vitro Cellular and Molecular Effects of M3G

| Cell Type | M3G Concentration | Measured Parameter | Observed Effect | Key Findings & Antagonists | Reference |

| Mouse BV-2 Microglial Cells | 10 nM - 10 µM | IL-1β Protein Level | Dose-dependent increase in IL-1β production. | Demonstrates direct pro-inflammatory effect on microglia. | [3] |

| Embryonic Rat Hippocampal Neurons | Not Specified | Neuronal Excitation | Increased neuronal excitation. | Blocked by the NMDA receptor antagonist CNQX. | [7] |

| Small- and Medium-Diameter DRG Neurons | Not Specified | Neuronal Excitability & Sodium Channel Currents | Increased excitability; enhanced tetrodotoxin-sensitive (TTX-S) and tetrodotoxin-resistant (TTX-R) NaV densities. | Effects blocked by a TLR4/MD-2 inhibitor (Compound 15). | [12] |

| HEK-TLR4 Cells | > 1 µM | TLR4 Activation (SEAP reporter gene) | Significant TLR4 activation. | Effect blocked by TLR4 antagonist LPS-RS. | [3][10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research into M3G's neuroexcitatory effects. Below are synthesized protocols for key experiments.

Protocol 1: Assessment of M3G-Induced Mechanical Allodynia in Rodents using the Von Frey Test

-

Animal Habituation: Acclimate rodents (rats or mice) to the testing environment for at least 1-2 days prior to testing. On the test day, place animals in individual plexiglass chambers on a wire mesh floor and allow them to acclimate for 30-60 minutes.[13]

-

Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) using an electronic von Frey apparatus or a set of calibrated von Frey filaments (up-down method).[14] Apply the filament to the plantar surface of the hind paw with increasing force until the animal withdraws its paw.[13][15]

-

M3G Administration: Administer M3G via the desired route (e.g., intrathecal, intracerebroventricular, or intraperitoneal injection) at the designated dose.

-

Post-Administration Testing: At specified time points following M3G administration (e.g., 15, 30, 60, 120 minutes), re-measure the PWT. A significant decrease in the force required to elicit a withdrawal response compared to baseline indicates mechanical allodynia.[3]

-

Data Analysis: The PWT is typically expressed in grams. Data can be analyzed using appropriate statistical tests (e.g., ANOVA with post-hoc tests) to compare between treatment groups and time points.

Protocol 2: Intracerebroventricular (i.c.v.) Injection in Mice

-

Anesthesia and Stereotaxic Surgery: Anesthetize the mouse (e.g., with isoflurane or ketamine/xylazine) and secure it in a stereotaxic frame.[16][17]

-

Surgical Preparation: Shave the scalp, sterilize the area, and make a midline incision to expose the skull. Identify and level the bregma landmark.[16][18]

-

Craniotomy: Using stereotaxic coordinates relative to bregma, drill a small burr hole over the lateral ventricle (e.g., AP: -0.6 mm, ML: ±1.15 mm for mice).[18]

-

Injection: Slowly lower a Hamilton syringe needle to the target depth (e.g., DV: -2.3 to -3.0 mm).[17][18] Infuse the M3G solution (typically 1-5 µl) at a slow, controlled rate (e.g., 1 µl/min) to prevent tissue damage and reflux.[19]

-

Post-Injection Care: Leave the needle in place for a few minutes post-injection to allow for diffusion before slowly retracting it. Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.[19]

Protocol 3: Measurement of Intracellular Calcium ([Ca2+]) in Cultured Neurons

-

Cell Culture: Plate primary neurons (e.g., hippocampal or dorsal root ganglion neurons) on glass coverslips suitable for microscopy.[20]

-

Dye Loading: Incubate the cultured neurons with a calcium-sensitive fluorescent dye such as Fura-2 AM (e.g., 5 µM) in a physiological buffer (e.g., HBSS) for approximately 30-40 minutes at room temperature.[21]

-

Washing: Gently wash the cells with fresh buffer to remove excess extracellular dye.[21]

-

Imaging: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for ratiometric imaging.[20]

-

Stimulation and Recording: Perfuse the cells with the buffer and establish a baseline fluorescence recording. Apply M3G (and any antagonists/inhibitors) via the perfusion system. Record the fluorescence emission at ~510 nm following excitation at two wavelengths (typically 340 nm for Ca2+-bound dye and 380 nm for Ca2+-free dye).[22]

-

Data Analysis: Calculate the ratio of the fluorescence intensities (340/380 nm). An increase in this ratio corresponds to an increase in intracellular calcium concentration.[22]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed.

Caption: M3G signaling cascade leading to neuroexcitation.

Caption: Experimental workflow for the Von Frey test.

Caption: Workflow for intracerebroventricular (i.c.v.) injection.

Conclusion and Future Directions

The evidence is increasingly clear: morphine-3-glucuronide is a biologically active metabolite that contributes significantly to the neuroexcitatory side effects of morphine therapy. Its actions, mediated primarily through TLR4 signaling and subsequent indirect activation of NMDA receptors, represent a critical area of study for improving pain management. For researchers and drug development professionals, targeting the M3G pathway offers a promising strategy to mitigate the adverse effects of opioids, potentially by developing TLR4 antagonists or agents that modulate the neuroinflammatory response. Further research is needed to fully elucidate the complex crosstalk between MOR and TLR4 signaling and to translate the findings from rodent models to clinical applications, ultimately aiming to uncouple the potent analgesia of morphine from the detrimental neuroexcitatory actions of its primary metabolite.

References

- 1. Mechanism of allodynia evoked by intrathecal morphine-3-glucuronide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UQ eSpace [espace.library.uq.edu.au]

- 3. Evidence that intrathecal morphine-3-glucuronide may cause pain enhancement via toll-like receptor 4/MD-2 and interleukin-1β - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Morphine-3-Glucuronide, Physiology and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hydromorphone-3-glucuronide: a more potent neuro-excitant than its structural analogue, morphine-3-glucuronide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Morphine-3-Glucuronide, Physiology and Behavior [frontiersin.org]

- 8. Signal Crosstalk Between TLR4 and Opioid Receptor Pathways [transpopmed.org]

- 9. Interaction of Opioids with TLR4—Mechanisms and Ramifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Toll-Like Receptor 4 (TLR4)/Opioid Receptor Pathway Crosstalk and Impact on Opioid Analgesia, Immune Function, and Gastrointestinal Motility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. biomed-easy.com [biomed-easy.com]

- 14. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. protocols.io [protocols.io]

- 16. benchchem.com [benchchem.com]

- 17. Direct Intraventricular Delivery of Drugs to the Rodent Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Rodent intracerebroventricular AAV injections [protocols.io]

- 19. An optimized intracerebroventricular injection of CD4+ T cells into mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. Calcium Imaging in mDA neurons [protocols.io]

- 22. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Mu-Opioid Receptors in the Analgesic Effect of Avinza (Morphine Sulfate)

A Technical Guide for Researchers and Drug Development Professionals

Avinza, an extended-release formulation of morphine sulfate, provides potent and long-lasting analgesia primarily through its interaction with the mu-opioid receptor (MOR). This technical guide delves into the core mechanisms of this compound's analgesic action, focusing on the pivotal role of the mu-opioid receptor. It provides a comprehensive overview of the binding characteristics, signaling pathways, and preclinical assessment of morphine's interaction with this critical receptor.

Quantitative Analysis of Morphine's Interaction with Mu-Opioid Receptors

The analgesic efficacy of morphine is fundamentally linked to its high affinity and functional agonism at the mu-opioid receptor. Quantitative data from various in vitro assays provide a detailed picture of this interaction.

| Parameter | Value | Assay Type | Receptor Source | Reference |

| Binding Affinity (Ki) | 1.2 nM | Radioligand Binding Assay ([³H]-DAMGO) | Rat brain homogenates | [1] |

| 1 - 100 nM | Radioligand Binding Assay | Recombinant human MOR | [2] | |

| Functional Potency (EC50) | 194.8% of control (increase after 24h morphine exposure) | [³⁵S]GTPγS Binding Assay | Neonatal guinea pig brainstem membranes | [3] |

| 2.2 µM | [³⁵S]GTPγS Binding Assay | N/A | [4] | |

| Functional Efficacy (Emax) | 60.9% of control (decrease after 24h morphine exposure) | [³⁵S]GTPγS Binding Assay | Neonatal guinea pig brainstem membranes | [3] |

| 78% of DAMGO | [³⁵S]GTPγS Binding Assay | N/A | [4] |

Table 1: Quantitative Data on Morphine's Interaction with Mu-Opioid Receptors. This table summarizes key quantitative parameters that define the binding and functional activity of morphine at the mu-opioid receptor.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of morphine with mu-opioid receptors and to assess its analgesic effects.

Radioligand Competition Binding Assay

This assay is employed to determine the binding affinity (Ki) of morphine for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the Ki of morphine for the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes expressing the mu-opioid receptor (e.g., from rat brain homogenates or cell lines with recombinant human MOR).[1][5]

-

Radioligand: A high-affinity mu-opioid receptor ligand, such as [³H]-DAMGO.[1][5]

-

Test Compound: Morphine sulfate.

-

Non-specific Binding Control: A high concentration of a non-selective opioid antagonist like naloxone.

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Thaw and resuspend the receptor-containing membranes in ice-cold assay buffer.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Competitive Binding: Assay buffer, radioligand, varying concentrations of morphine, and membrane suspension.

-

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the morphine concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of morphine that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins coupled to the mu-opioid receptor upon agonist binding, providing an indication of the agonist's potency (EC50) and efficacy (Emax).

Objective: To determine the EC50 and Emax of morphine at the mu-opioid receptor.

Materials:

-

Receptor Source: Cell membranes expressing the mu-opioid receptor.

-

Radioligand: [³⁵S]GTPγS.

-

Test Compound: Morphine sulfate.

-

GDP (Guanosine Diphosphate).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂ and NaCl.

-

Filtration Apparatus or Scintillation Proximity Assay (SPA) beads.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Prepare membranes as in the radioligand binding assay.

-

Assay Setup: In a 96-well plate, combine the membrane suspension, GDP, and varying concentrations of morphine.

-

Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

-

Incubation: Incubate the plate to allow for G protein activation and [³⁵S]GTPγS binding.

-

Termination and Detection:

-

Filtration Method: Terminate the reaction by rapid filtration, wash the filters, and measure radioactivity.

-

SPA Method: Add SPA beads that capture the membrane-bound [³⁵S]GTPγS, and measure the emitted light in a scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings.

-

Plot the specific [³⁵S]GTPγS binding against the logarithm of the morphine concentration.

-